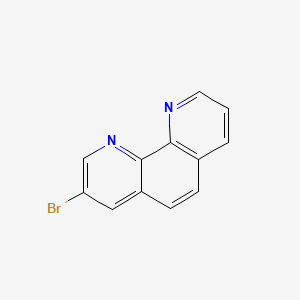

3-Bromo-1,10-phenanthroline

Description

Structural Context within the 1,10-Phenanthroline (B135089) Ligand Family

Significance of Bromine Substitution at the 3-Position

The introduction of a bromine atom at the 3-position significantly alters the electronic properties and reactivity of the 1,10-phenanthroline core. chemimpex.commdpi.com Bromine is an electron-withdrawing group, which means it pulls electron density away from the aromatic ring system. This modification influences the ligand's ability to donate electrons to a metal center, thereby affecting the stability and properties of the resulting metal complex.

Furthermore, the bromine atom provides a reactive handle for further chemical transformations. mdpi.com It can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of functional groups at this specific position. mdpi.com This synthetic versatility is crucial for the rational design of molecules with specific photophysical, catalytic, or biological properties. For instance, the reactivity of bromo-substituted phenanthrolines in photoredox-catalyzed phosphonylation is highly dependent on the bromine atom's position, with the 3-bromo isomer showing distinct reactivity compared to other isomers. mdpi.com

Comparative Analysis with Other Halogenated Phenanthrolines

The identity and position of the halogen substituent on the 1,10-phenanthroline ring have a profound impact on the resulting compound's properties. While direct bromination of 1,10-phenanthroline often yields the 3,8-dibromo derivative, selective synthesis of other isomers can be challenging. The electronic and steric differences between fluoro-, chloro-, bromo-, and iodo-substituted phenanthrolines lead to variations in their coordination behavior and the photophysical properties of their metal complexes. mdpi.com

For example, in copper(I) complexes, the position of bromine substitution on the phenanthroline ligand significantly influences the energy of the metal-to-ligand charge transfer (MLCT) excited state and the resulting emission properties. mdpi.com Similarly, in ruthenium(II) complexes, the presence of four bromine substituents considerably lowers the electron density at the metal center compared to the unsubstituted analogue. core.ac.uk

Here is a comparative table of key properties for different halogenated 1,10-phenanthrolines:

| Property | 3-Bromo-1,10-phenanthroline | 4,7-Dibromo-1,10-phenanthroline | 3,8-Dibromo-1,10-phenanthroline (B9566) | 3,5,6,8-Tetrabromo-1,10-phenanthroline |

| Molar Mass | 259.10 g/mol nih.gov | 338.002 g/mol | 338.00 g/mol | 495.8 g/mol researchgate.net |

| Melting Point | 169-170 °C sigmaaldrich.com | 236 °C | 282 °C | >300 °C researchgate.net |

| Key Feature | Versatile for substitution reactions. mdpi.com | Enhanced electron-withdrawing properties. | Common product of direct bromination. | Significantly lowered electron density. core.ac.uk |

Historical Perspective of 1,10-Phenanthroline Derivatives in Academic Inquiry

The study of 1,10-phenanthroline and its derivatives has a rich history in chemistry. Initially recognized for their strong chelating ability with metal ions, they became central to the development of coordination chemistry. researchgate.netmdpi.com The synthesis of substituted phenanthrolines, including halogenated derivatives, was historically challenging, often relying on multi-step and low-yielding procedures like the Skraup synthesis. researchgate.net

A significant breakthrough came with the development of more direct and efficient methods for functionalizing the phenanthroline core. For example, a one-step synthesis for 3-bromo- (B131339) and 3,8-dibromo-1,10-phenanthroline was reported, making these fundamental building blocks more accessible for research. acs.org Over the years, the focus has shifted from simple coordination complexes to the design of sophisticated supramolecular assemblies, luminescent materials, and catalysts, with 1,10-phenanthroline derivatives at their heart. researchgate.netacs.org

Current Research Landscape and Future Directions for this compound

Currently, this compound is a key player in several cutting-edge areas of chemical research. Its utility as a precursor for creating more complex ligands is a major focus.

Key Research Areas:

Photocatalysis: this compound is used to synthesize ligands for photoredox catalysts. The electronic properties imparted by the bromine atom can be tuned to optimize the catalytic cycle. mdpi.com

Materials Science: The compound serves as a building block for luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs) and chemosensors. chemimpex.comtcichemicals.com The bromine atom can be replaced with other functional groups to fine-tune the emission color and efficiency of the resulting materials.

Coordination Chemistry: Researchers are actively exploring the synthesis of novel metal complexes with ligands derived from this compound. For instance, an iron(II) complex of tris(this compound) has been synthesized and studied for its electropolymerization properties. researchgate.net These complexes are investigated for their catalytic activity, magnetic properties, and potential as molecular probes. mdpi.commdpi.com

Future Directions:

The future of this compound research lies in its continued use as a versatile platform for creating highly functionalized molecules. The development of new and more efficient synthetic methodologies to modify the phenanthroline core will be crucial. This will enable the creation of next-generation catalysts with higher activity and selectivity, more efficient and stable luminescent materials for advanced display and lighting technologies, and highly specific chemosensors for environmental and biological applications. The ability to precisely control the molecular architecture through reactions at the 3-position will undoubtedly lead to further discoveries and innovations across the chemical sciences.

Direct Bromination Approaches

Direct bromination of the electron-deficient 1,10-phenanthroline ring system is challenging and often requires harsh conditions or specific activation strategies to achieve desired regioselectivity and yields.

Bromination of 1,10-Phenanthroline Hydrochloride

One of the early approaches to introduce a bromine atom onto the 1,10-phenanthroline scaffold involves the bromination of its hydrochloride salt. This method is predicated on the principle that protonation of the nitrogen atoms enhances the electrophilicity of the heterocyclic system. However, the direct bromination of 1,10-phenanthroline hydrochloride in a solvent such as heated nitrobenzene has been reported to result in low to moderate yields and limited selectivity, often producing a mixture of this compound and 3,8-dibromo-1,10-phenanthroline. For instance, one study reported yields of 33% for the mono-bromo and 17% for the di-bromo derivative under these conditions cdnsciencepub.com.

Catalyzed Bromination Reactions (e.g., SCl₂, SOCl₂)

To improve the efficiency and selectivity of direct bromination, various catalysts have been investigated. Thionyl chloride (SOCl₂) and sulfur dichloride (SCl₂) have emerged as effective promoters for the bromination of 1,10-phenanthroline. These reagents are believed to act as Lewis acids, activating the bromine molecule and facilitating the electrophilic attack on the phenanthroline ring.

The use of sulfur dichloride (SCl₂) as a medium-strength Lewis acid catalyst, in conjunction with pyridine (B92270), has been shown to be a novel and reasonably efficient method for the synthesis of various brominated phenanthrolines, including 3,8-dibromo-1,10-phenanthroline, 3,6-dibromo-1,10-phenanthroline, 3,5,8-tribromo-1,10-phenanthroline, and 3,5,6,8-tetrabromo-1,10-phenanthroline researchgate.net. This catalyzed approach offers a simpler alternative to the more complex multi-step Skraup synthesis researchgate.net. The catalytic activity of SCl₂ has been compared to the weaker Lewis acid sulfur monochloride (S₂Cl₂) and the stronger Lewis acid thionyl chloride (SOCl₂) researchgate.net.

Investigation of Reaction Conditions and Selectivity

The outcome of the direct bromination of 1,10-phenanthroline is highly dependent on the specific reaction conditions employed. Factors such as the solvent, temperature, reaction time, and the nature of the catalyst and brominating agent all play a crucial role in determining the product distribution and yield.

For example, the thermolysis of a 1,10-phenanthroline-bromine adduct in the presence of excess bromine at high temperatures (190°C and 260°C) yielded this compound and 3,8-dibromo-1,10-phenanthroline in low yields of 15% and 5%, respectively cdnsciencepub.com. In contrast, bromination in oleum at a controlled temperature of 135°C can produce 5-bromo-1,10-phenanthroline in high yield, but higher temperatures can lead to the formation of 5,6-dibromophenanthroline and 1,10-phenanthroline-5,6-dione chemicalbook.com.

The choice of catalyst also significantly influences selectivity. While S₂Cl₂ in the presence of pyridine directs the synthesis towards 3,8-dibromo-1,10-phenanthroline cdnsciencepub.com, the use of SCl₂ can lead to a range of polybrominated products depending on the stoichiometry and other conditions researchgate.net.

| Method | Reagents and Conditions | Major Product(s) | Reported Yield(s) | Reference |

|---|---|---|---|---|

| Hydrochloride Salt Bromination | 1,10-Phenanthroline·HCl, Br₂, Nitrobenzene, 140°C | This compound, 3,8-Dibromo-1,10-phenanthroline | 33%, 17% | cdnsciencepub.com |

| Catalyzed Bromination (S₂Cl₂) | 1,10-Phenanthroline, Br₂, S₂Cl₂, Pyridine, 1-Chlorobutane (reflux) | 3,8-Dibromo-1,10-phenanthroline | 34% | researchgate.net |

| Catalyzed Bromination (SCl₂) | 1,10-Phenanthroline·H₂O, Br₂, SCl₂, Pyridine, 1-Chlorobutane (reflux) | 3,8-Dibromo-, 3,6-Dibromo-, 3,5,8-Tribromo-, 3,5,6,8-Tetrabromo-1,10-phenanthroline | Variable | researchgate.net |

| Thermolysis of Adduct | Phen·Br₂ adduct, excess Br₂, 190-260°C | This compound, 3,8-Dibromo-1,10-phenanthroline | 15%, 5% | cdnsciencepub.com |

| Bromination in Oleum | 1,10-Phenanthroline, Br₂, Oleum (15%), 135°C, 23h | 5-Bromo-1,10-phenanthroline | 90% | chemicalbook.com |

Indirect Synthetic Routes

Indirect methods for the synthesis of this compound and its derivatives often provide better control over regioselectivity, albeit at the cost of longer synthetic sequences.

Multi-Step Skraup Synthesis Methodologies

The Skraup synthesis is a classic method for the preparation of quinolines and, by extension, phenanthrolines. For the synthesis of this compound, this methodology involves the reaction of a suitably substituted aminoquinoline with glycerol in the presence of an oxidizing agent and sulfuric acid.

Specifically, this compound can be prepared from 8-amino-3-bromoquinoline and glycerol through a Skraup reaction acs.org. This multi-step approach offers unambiguous regiocontrol for the placement of the bromine atom at the 3-position. A variation of this method utilizes α-bromoacrolein diacetate in place of glycerol to react with an appropriate amine under Skraup conditions. While effective for the synthesis of 3-bromoquinolines, the yields of 3-bromophenanthrolines from the reaction of α-bromoacrolein diacetate with an aminobromoquinoline are reported to be poor acs.org.

Despite the advantage of regioselectivity, the Skraup synthesis is often criticized for its harsh reaction conditions, low yields, and the use of hazardous materials such as arsenic-based oxidizing agents and carcinogenic precursors like bromoacrolein diacetate researchgate.net.

| Starting Materials | Key Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 8-Amino-3-bromoquinoline, Glycerol | H₂SO₄, Oxidizing agent (e.g., H₃AsO₄) | This compound | Regiospecific synthesis of the 3-bromo isomer. | acs.org |

| Aminobromoquinoline, α-Bromoacrolein diacetate | Skraup conditions | 3-Bromophenanthroline derivative | Reported to give poor yields for phenanthroline synthesis. | acs.org |

Functional Group Interconversion Strategies

Functional group interconversion (FGI) provides a powerful alternative for the synthesis of this compound, often under milder conditions than direct bromination or Skraup synthesis. A prominent FGI strategy is the Sandmeyer reaction, which allows for the conversion of an amino group into a bromo group via a diazonium salt intermediate.

This approach would involve the synthesis of 3-amino-1,10-phenanthroline as a precursor. The amino group can then be diazotized using a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt to introduce the bromine atom at the 3-position. The Sandmeyer reaction is a well-established method for the synthesis of aryl bromides from arylamines lscollege.ac.in. Modern protocols for the Sandmeyer bromination often utilize a catalytic system composed of a mixture of Cu(I) and Cu(II) salts, along with a ligand such as 1,10-phenanthroline itself, to enhance the efficiency of the transformation nih.gov. The use of a phase-transfer catalyst like dibenzo-18-crown-6 can further improve the reaction yields nih.gov. This FGI strategy offers a high degree of regiochemical control, as the position of the bromine atom is determined by the location of the initial amino group.

Propriétés

IUPAC Name |

3-bromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZHFGJIVKDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447074 | |

| Record name | 3-bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66127-01-3 | |

| Record name | 3-Bromo-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66127-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Phenanthroline, 3-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 3 Bromo 1,10 Phenanthroline

Ligational Properties in Metal Complex Synthesis

3-Bromo-1,10-phenanthroline serves as a robust ligand in the synthesis of various metal complexes, readily coordinating to metal ions through its two nitrogen atoms.

This compound readily forms stable complexes with a variety of transition metal ions. A notable and well-characterized example is its complex with iron(II). The synthesis of the iron(II) tris(this compound) complex, [Fe(3-Br-phen)₃]²⁺, has been reported as a precursor for electropolymerization. iaea.orgresearchgate.net The formation of this complex demonstrates the effective interaction of the ligand with first-row transition metals. The nitrogen atoms of the phenanthroline ring system act as a bidentate donor, chelating to the metal center. wikipedia.org The synthesis typically involves the reaction of the ligand with an appropriate metal salt in a suitable solvent. researchgate.net The resulting complexes are often colored and can exhibit interesting electrochemical and photophysical properties. iaea.orgresearchgate.net

While 1,10-phenanthroline (B135089) and its other derivatives are known to form complexes with lanthanide metals, specific research detailing the synthesis and characterization of lanthanide complexes with this compound is not extensively covered in the provided search results. The coordination chemistry of lanthanides with 1,10-phenanthroline often involves the formation of mixed-ligand complexes, for instance, with β-diketonates, where the phenanthroline acts as an ancillary ligand. rsdjournal.org These complexes are of interest due to their potential applications in luminescence and as markers. rsdjournal.orgrsc.org However, dedicated studies on the interaction of this compound with lanthanide ions, such as Europium(III) or Terbium(III), would be required to fully elucidate its ligational behavior and the properties of the resulting complexes.

This compound functions as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms in a manner characteristic of the 1,10-phenanthroline scaffold. wikipedia.orgnih.gov This chelation results in the formation of a stable five-membered ring containing the metal ion. In complexes where the metal ion has a coordination number of six, such as in the case of iron(II), three molecules of this compound coordinate to form a tris-chelate complex, [M(3-Br-phen)₃]ⁿ⁺. iaea.orgresearchgate.net The resulting coordination geometry around the central metal ion is typically octahedral, although often with some degree of distortion from ideal geometry. researchgate.net This distortion can arise from steric interactions between the ligands and electronic effects, such as the Jahn-Teller effect in certain electronic configurations. iitk.ac.innih.gov

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their properties. X-ray crystallography is the definitive method for determining these structures.

Below is a table summarizing key crystallographic data for the iron(II) tris(this compound) complex.

| Parameter | Value |

|---|---|

| Complex | Fe(3-Br-phen)₃₂·CH₃CN |

| Geometry | Distorted Octahedral |

| Counterions | 2 x PF₆⁻ |

| Solvent of Crystallization | 1 x CH₃CN |

The X-ray crystal structure of the [Fe(3-Br-phen)₃]²⁺ complex confirms that the iron(II) center is coordinated by three bidentate this compound ligands, resulting in an FeN₆ coordination sphere. researchgate.net The geometry around the iron(II) ion is described as a distorted octahedron. iaea.orgresearchgate.net In an ideal octahedral geometry, all ligand-metal-ligand angles would be 90° or 180°, and all metal-ligand bond lengths would be equal. libretexts.org However, in the [Fe(3-Br-phen)₃]²⁺ complex, deviations from these ideal values are observed. This distortion is common in tris-chelate complexes due to the constraints of the chelating ligands and potential electronic effects. iitk.ac.innih.gov The deviation from perfect octahedral symmetry can have significant implications for the electronic properties and reactivity of the complex. nih.gov

The table below presents selected bond lengths and angles for the [Fe(3-Br-phen)₃]²⁺ complex, illustrating the distorted octahedral geometry.

| Parameter | Description |

|---|---|

| Fe-N Bond Lengths | The distances between the central iron(II) ion and the six coordinating nitrogen atoms of the three ligands. Variations in these lengths contribute to the distortion. |

| N-Fe-N Bite Angles | The angles within a single chelating ligand (N-Fe-N). These are typically less than 90° due to the five-membered ring formation. |

| N-Fe-N Inter-ligand Angles | The angles between nitrogen atoms of different ligands. In a perfect octahedron, these would be 90° or 180°. Deviations from these values indicate distortion. |

Electronic and Spectroscopic Properties of Metal Complexes

The photophysical properties of metal complexes are critically dependent on the nature of the ligands. In complexes of this compound, the heavy bromine atom can influence luminescence through the heavy-atom effect, which can enhance spin-orbit coupling and promote intersystem crossing. This can lead to changes in the lifetimes and quantum yields of phosphorescence compared to complexes with unsubstituted phenanthroline.

For instance, rhenium(I) complexes with substituted phenanthroline ligands are known to be phosphorescent, with emission arising from a triplet metal-to-ligand charge transfer (³MLCT) state. soton.ac.uk The emission properties, such as wavelength and lifetime, are sensitive to the electronic effects of the substituents. An electron-withdrawing group like bromine can lower the energy of the ligand's π* orbitals, leading to a red-shift in the emission spectrum.

While specific data for a wide range of this compound complexes is specialized, studies on similar substituted phenanthroline complexes provide insight. For example, iridium(III) complexes show that the interplay between metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) excited states dictates the deactivation processes and ultimate emission characteristics. rsc.org

Table 1: Illustrative Photophysical Data for Substituted Phenanthroline Rhenium(I) Complexes

| Complex | Emission Max (λem), nm | Lifetime (τ), ns | Emitting State |

|---|---|---|---|

| fac-[ReBr(CO)₃(1)] | 585 | 149 | ³MLCT |

| fac-[ReBr(CO)₃(2)] | 558 | 267 | ³MLCT |

UV-Vis Spectroscopy: The electronic absorption spectra of metal complexes with this compound are characterized by intense bands in the ultraviolet region and, often, less intense bands in the visible region. The UV bands are typically assigned to π-π* intraligand transitions within the phenanthroline framework. The bands in the visible region are generally attributed to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands is sensitive to the metal, its oxidation state, and the substituents on the ligand. For the poly-[Fe(3-Br-phen)₃]²⁺ film, absorption spectroscopy confirmed the formation of the metallopolymeric film. iaea.org In general Fe(II)-phenanthroline complexes, a strong MLCT band is observed around 510 nm.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a valuable tool for confirming the coordination of the this compound ligand to a metal center. Upon coordination, characteristic vibrational modes of the phenanthroline ring are shifted. The stretching vibrations of the C=N and C=C bonds, typically found in the 1500-1650 cm⁻¹ region for the free ligand, often shift to different frequencies upon complexation. mdpi.com This shift is indicative of the change in electron distribution within the heterocyclic ring system due to the formation of the metal-nitrogen coordinate bond. Furthermore, the appearance of new, weak bands in the far-infrared region (typically 400-600 cm⁻¹) can be assigned to the metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of coordination. rsc.org

Table 2: Representative FT-IR Data for a Phenanthroline Ligand and its Ru(II) Complex

| Compound | ν(C=C) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(Ru-N) (cm⁻¹) |

|---|---|---|---|

| Phen (Free Ligand) | 1647, 1615 | 1586 | - |

| [Ru(Phen)₃]Cl₂ | 1629, 1584 | 1572 | 531 |

The specific pattern of these shifts provides valuable structural information and confirms the coordination of the ligand. For unsymmetrical ligands like this compound, coordination to a metal in an octahedral or similar geometry renders the two halves of the ligand inequivalent, leading to a more complex spectrum with distinct signals for each proton. For example, in studies of In(III) complexes with 1,10-phenanthroline, distinct peaks are observed for the free, protonated ligand versus the complexed ligand, allowing for the study of complex formation as a function of pH. researchgate.net

Theoretical Investigations of Coordination Complexes

Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure, geometry, and spectroscopic properties of metal complexes containing this compound. These computational studies provide insights that complement experimental data.

DFT calculations can accurately predict the geometric parameters of the complexes, such as bond lengths and angles, showing good correlation with data from X-ray crystallography. mdpi.com For instance, DFT studies on Ni(II)-phenanthroline complexes have confirmed a distorted octahedral geometry. mdpi.com

Furthermore, DFT is used to model the electronic properties of these molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a picture of the frontier orbitals involved in electronic transitions. In many transition metal complexes with phenanthroline-type ligands, the HOMO is primarily localized on the metal center, while the LUMO is distributed over the π-system of the phenanthroline ligand. This HOMO-LUMO character is consistent with the assignment of the lowest energy absorption band as an MLCT transition. mdpi.com Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, helping to assign the observed electronic transitions. rsc.org For example, TD-DFT results for rhenium(I) compounds showed that absorption bands correspond to a combination of intraligand and MLCT transitions. rsc.org

Molecular Orbital Analysis and Energy Levels

The electronic structure and photophysical properties of coordination compounds derived from this compound are fundamentally governed by the arrangement and energies of their molecular orbitals. Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to elucidate the nature of these frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the energy gap between them.

Molecular orbital analysis of this compound complexes reveals that the frontier orbitals are typically composed of contributions from the metal d-orbitals and the π-orbitals of the phenanthroline ligand. The HOMO is often characterized by significant metal d-orbital character, while the LUMO is predominantly localized on the π* anti-bonding orbitals of the this compound ligand. This distribution is characteristic of many transition metal complexes with diimine ligands mdpi.com.

The introduction of a bromine atom at the 3-position of the phenanthroline ring has a discernible effect on the molecular orbital energy levels. As an electron-withdrawing group, bromine is expected to lower the energy of the π and π* orbitals of the ligand. Consequently, the LUMO of the complex, which is primarily ligand-based, is stabilized and shifted to a lower energy. This modification of the ligand's electronic properties directly influences the HOMO-LUMO energy gap (ΔE), a critical parameter that affects the spectroscopic and electrochemical behavior of the complex. A smaller HOMO-LUMO gap generally correlates with a red-shift in the absorption and emission spectra of the compound.

Theoretical calculations for related 1,10-phenanthroline complexes have shown that the nature of the metal center and the presence of other ligands also play a significant role in determining the precise energy levels of the molecular orbitals researchgate.netresearchgate.netdergipark.org.tr. For instance, the energy of the HOMO is highly sensitive to the d-orbital energies of the coordinated transition metal.

The table below presents hypothetical yet representative energy level data for a transition metal complex of this compound, derived from general trends observed in DFT studies of similar phenanthroline complexes.

| Molecular Orbital | Energy (eV) | Primary Character |

| LUMO+1 | -1.8 | Ligand (π) |

| LUMO | -2.5 | Ligand (π) |

| HOMO | -5.0 | Metal (d) |

| HOMO-1 | -5.8 | Metal (d) / Ligand (π) |

| HOMO-LUMO Gap | 2.5 | - |

This interactive table illustrates the typical energy separation between the frontier orbitals. The HOMO-LUMO gap is a key factor in determining the energy of electronic transitions within the molecule, such as metal-to-ligand charge transfer (MLCT) transitions, which are common in this class of compounds.

Catalytic Applications and Mechanistic Studies

3-Bromo-1,10-phenanthroline as a Ligand in Catalysis

This compound is a derivative of 1,10-phenanthroline (B135089), a heterocyclic organic compound widely recognized in coordination chemistry. alfachemic.com The parent molecule, 1,10-phenanthroline, possesses a rigid, planar structure with two nitrogen atoms positioned to act as a bidentate ligand, readily forming stable complexes with a variety of transition metals. alfachemic.comnbinno.com This chelating ability is central to its role in catalysis, where it can be used to create complexes that act as catalysts themselves or to stabilize and modify the properties of catalytically active metal centers. alfachemic.comchim.it

The introduction of a bromine atom at the 3-position of the phenanthroline core, creating this compound, serves two primary purposes. Firstly, the bromine atom electronically modifies the ligand, influencing the properties of the resulting metal complexes. nbinno.com Secondly, and more significantly, the bromine atom acts as a synthetic handle for further functionalization. nbinno.com Through various cross-coupling reactions, the bromo group can be replaced with other functional groups, allowing for the precise tuning of the ligand's steric and electronic properties. mdpi.com This versatility makes this compound a valuable building block for designing tailored ligands for specific catalytic applications. nbinno.com Functionalized phenanthroline ligands are crucial in fields such as homogeneous catalysis, where they contribute to the stability and efficiency of catalysts. alfachemic.com

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and halogenated heterocycles like this compound are key substrates. mdpi.com However, the synthesis can be complicated by the fact that phenanthroline derivatives themselves are excellent chelators for the transition metals used as catalysts, which can sometimes inhibit the reaction. mdpi.com Despite this challenge, several powerful cross-coupling methods are successfully employed to functionalize the phenanthroline core.

Palladium-Catalyzed Alkoxycarbonylation

Palladium-catalyzed alkoxycarbonylation is a powerful method for converting aryl halides into esters. rsc.org This reaction has been successfully applied to bromophenanthrolines to synthesize phenanthroline-carboxylate derivatives. For instance, 1,10-phenanthroline-3-carboxylic acid and 1,10-phenanthroline-3,8-dicarboxylic acid have been prepared in good yields from their corresponding bromo- and dibromo-precursors via this method. researchgate.net The reaction typically involves treating the bromo-substituted phenanthroline with carbon monoxide and an alcohol in the presence of a palladium catalyst. This transformation is a key step in creating more complex phenanthroline-based ligands and materials, as the resulting ester or carboxylic acid group can be used for further synthetic modifications. researchgate.net

Sonogashira Coupling Reactions and Derivatives

The Sonogashira reaction is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is conducted under mild conditions. wikipedia.orggold-chemistry.org this compound serves as an ideal aryl bromide substrate in this reaction, allowing for the direct attachment of alkyne moieties to the phenanthroline scaffold.

This functionalization is critical for building larger, conjugated systems. The resulting alkynyl-phenanthroline derivatives are valuable intermediates in the synthesis of advanced materials, pharmaceuticals, and complex natural products. gold-chemistry.org The stereoelectronic properties of the substituents on both the aryl bromide and the alkyne can be tuned to optimize reaction performance. acs.org

Utility in Constructing Complex Organic Molecules and Polymeric Materials

The functionalized phenanthroline derivatives synthesized via cross-coupling reactions are crucial building blocks for more complex architectures. nbinno.com The ability to introduce various substituents onto the 3-position of the phenanthroline core allows for the creation of molecules with tailored properties for specific applications.

These applications include:

Luminescent Materials: By forming complexes with transition metals like iridium or ruthenium, these functionalized phenanthroline ligands can create highly efficient phosphorescent materials essential for organic light-emitting diodes (OLEDs). nbinno.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The rigid structure and versatile coordination capabilities of phenanthroline derivatives make them excellent components for constructing stable and functional MOFs. nbinno.comresearchgate.net These materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. nbinno.com

Photovoltaic Devices: Metal complexes incorporating these ligands can act as sensitizers in dye-sensitized solar cells (DSSCs), where they absorb sunlight and facilitate charge transfer, contributing to the efficiency of solar energy conversion. nbinno.com

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful, metal-free approach to forming chemical bonds under mild conditions. nih.gov This methodology often utilizes an organic dye as a photocatalyst that, upon light absorption, can initiate electron transfer processes to drive chemical reactions. mdpi.com

Phosphonylation of Bromo-Substituted Phenanthrolines

A notable application involving this compound is its phosphonylation via visible-light photoredox catalysis. mdpi.com This transition-metal-free reaction provides a method for synthesizing phosphonate-substituted 1,10-phenanthrolines, which are valuable ligands and building blocks. mdpi.comnih.gov

In a typical procedure, a bromo-substituted phenanthroline is reacted with a phosphite (B83602), such as triethyl phosphite, in the presence of an organic photocatalyst like Eosin Y and a sacrificial base. mdpi.comresearchgate.net The reaction is irradiated with visible light (e.g., blue LEDs) and proceeds under mild conditions. mdpi.com The yield and reaction rate are highly dependent on the position of the bromine atom on the phenanthroline ring. mdpi.comnih.gov For this compound, the reaction yields the corresponding phosphonate (B1237965), diethyl (1,10-phenanthrolin-3-yl)phosphonate. mdpi.com

| Substrate | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 5-Bromo-1,10-phenanthroline | Diethyl (1,10-phenanthrolin-5-yl)phosphonate | 22 | 51 |

| This compound | Diethyl (1,10-phenanthrolin-3-yl)phosphonate | 90 | 26 |

| 3,8-Dibromo-1,10-phenanthroline (B9566) | Tetraethyl (1,10-phenanthroline-3,8-diyl)bis(phosphonate) | 40 | 45 |

Reaction conditions: bromo-1,10-phenanthroline (0.375 mmol), Eosin Y (15 mol%), DMSO (2 mL), P(OEt)3 (3–6 equiv.), DIPEA (2.2–4.4 equiv.), 30 W blue LEDs (450 nm), 30 °C, argon atmosphere. Yields were determined by NMR analysis. researchgate.net

This photoredox method offers a valuable alternative to traditional palladium-catalyzed phosphonylation (Hirao reaction), especially in cases where the phenanthroline substrate's strong chelating ability might interfere with the metal catalyst. mdpi.com

Optimization of Photocatalytic Conditions (e.g., Eosin Y, light sources)

The utility of this compound in photoredox catalysis has been demonstrated through its functionalization under visible light irradiation. The optimization of reaction conditions is crucial for achieving efficient transformations. Studies have shown that a transition-metal-free approach can be employed for the phosphonylation of bromo-substituted 1,10-phenanthrolines. nih.gov

In a notable example, the phosphonylation of this compound was successfully carried out using Eosin Y as an organic photocatalyst. nih.gov The reaction proceeds under mild conditions, highlighting the accessibility of this synthetic route. The optimization of this process involved screening various parameters, with key conditions identified as using Eosin Y in dimethyl sulfoxide (B87167) (DMSO) under irradiation from blue light-emitting diodes (LEDs). nih.gov Despite optimization, this compound was found to be less reactive compared to other substituted phenanthrolines, requiring a significantly longer reaction time of 90 hours to achieve high conversion, which resulted in a modest yield of 26% for the desired phosphonate product. nih.gov

The general mechanism for such Eosin Y-catalyzed reactions involves the excited photocatalyst oxidizing a sacrificial electron donor, such as N,N-diisopropylethylamine (DIPEA). The resulting photocatalyst radical anion then reduces the bromo-substituted 1,10-phenanthroline, initiating a sequence of steps that leads to the final product. nih.gov

Below is a table summarizing the optimized conditions for the photoredox-catalyzed phosphonylation of this compound.

Table 1: Optimized Conditions for Photocatalytic Phosphonylation of this compound

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Photocatalyst | Eosin Y (15 mol%) |

| Reagent | Triethyl phosphite (P(OEt)₃) |

| Sacrificial Agent | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Light Source | 30 W Blue LEDs (450 nm) |

| Temperature | 30 °C |

| Reaction Time | 90 hours |

| Yield | 26% |

Electrocatalysis and Electropolymerization

Complexes of this compound serve as effective precursors for electropolymerization, leading to the formation of stable, electroactive metallopolymeric films on electrode surfaces. These films have potential applications in fields such as electrocatalysis and solar energy conversion. researchgate.net

The formation of metallopolymeric films has been achieved through the reductive electropolymerization of an iron(II) complex, specifically Iron(II) Tris(this compound), denoted as [Fe(3-Br-phen)₃]²⁺. researchgate.net This process can be carried out in an acetonitrile (B52724) solution at room temperature. researchgate.net

The polymerization occurs when the complex is electrochemically reduced at the surface of an electrode, such as glassy carbon or indium tin oxide (ITO). researchgate.net The process results in a thin, adherent, and electroactive film of poly-[Fe(3-Br-phen)₃]²⁺ that is stably deposited on the electrode. researchgate.net The growth and stability of this film can be monitored and confirmed using techniques like cyclic voltammetry and absorption spectroscopy. researchgate.net

Table 2: Conditions for Electropolymerization of [Fe(3-Br-phen)₃]²⁺

| Parameter | Condition |

|---|---|

| Precursor Complex | [Fe(3-Br-phen)₃]²⁺ (2.0 mM) |

| Solvent | Acetonitrile (CH₃CN) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAH) |

| Working Electrode | Glassy Carbon or Indium Tin Oxide (ITO) |

| Technique | Reductive Electropolymerization via Cyclic Voltammetry |

| Scan Rate | 100 mV · s⁻¹ |

| Resultant Film | Poly-[Fe(3-Br-phen)₃]²⁺ |

The resulting electroactive and stable films are prime candidates for use in electrocatalysis. researchgate.net The redox properties of the immobilized iron centers within the polymer matrix can facilitate electron transfer processes for various substrates, making them attractive for sensor development or catalytic industrial processes.

Furthermore, these metallopolymeric films have been identified as having potential for solar energy conversion applications. researchgate.net The strong absorption of visible light by the monomer complex, which is largely retained in the polymer film, suggests that these materials could be integrated into devices designed to capture and convert solar energy. researchgate.net

Advanced Functional Materials and Supramolecular Chemistry

Incorporation into Polymeric Systems

The integration of 3-Bromo-1,10-phenanthroline into polymeric structures is a key strategy for creating materials with tailored electronic and photophysical properties. The phenanthroline unit imparts desirable characteristics such as electron affinity and metal-chelating capabilities to the polymer backbone, while the bromo group serves as a versatile handle for polymerization reactions.

π-Conjugated polymers containing the 1,10-phenanthroline (B135089) moiety are typically synthesized via transition metal-catalyzed cross-coupling reactions. Methods like Suzuki-Miyaura and Stille coupling are employed to polymerize bromo-phenanthroline monomers with suitable co-monomers, such as aryl diboronic acids or distannanes. acs.orgresearchgate.netacs.org For instance, poly(1,10-phenanthroline-3,8-diyl) has been synthesized through the dehalogenative polycondensation of 3,8-dibromo-1,10-phenanthroline (B9566) using a zerovalent nickel complex. nih.gov This approach creates a polymer chain with repeating phenanthroline units, forming a robust, π-conjugated backbone.

Another method involves the electropolymerization of metal complexes containing bromo-phenanthroline ligands. The reductive electropolymerization of an iron(II) tris(this compound) complex, for example, results in the formation of an adherent, electroactive metallopolymeric thin film on electrode surfaces. researchgate.net This process involves the reductive cleavage of the carbon-bromine bond, followed by the formation of new carbon-carbon bonds between monomer units. researchgate.net

These synthetic strategies allow for the creation of a diverse range of polymers where the electronic properties can be tuned by the choice of co-monomer and the inclusion of functional side chains. nih.gov

Polymers incorporating the 1,10-phenanthroline unit are highly promising for applications in optoelectronic devices, particularly organic light-emitting diodes (OLEDs), due to their electron-transporting and luminescent properties. researchgate.netrsc.orgnih.gov The electron-deficient nature of the phenanthroline ring facilitates electron injection and transport, which are crucial for efficient device operation.

Phenanthroline derivatives and their metal complexes, particularly those of europium and iridium, are known to be efficient emitters. nih.govnih.gov Europium complexes with substituted phenanthroline ligands have been used as red dopants in OLEDs, achieving high brightness and excellent color purity. nih.gov Similarly, blue phosphorescent OLEDs based on novel Iridium(III) emitters have demonstrated exceptional efficiency and stability. nih.gov While specific device data for polymers derived directly from this compound are not extensively detailed, the performance of related phenanthroline-based materials highlights their potential.

Below is a table summarizing the performance of high-efficiency OLEDs that utilize phenanthroline-based emitters, showcasing the potential of this class of materials.

| Emitter Type | Host Material | Peak Wavelength (nm) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Color Coordinates (CIE x,y) |

|---|---|---|---|---|---|

| Blue Phosphorescent Ir(III) Complex | Exciplex-forming co-host | 485 | 31.62 | 214,255 | (0.175, 0.446) |

| Eu(TTA)₃(PiPhen) | CBP | ~612 | 1.74 | >700 | (0.65, 0.33) |

| Phenanthroline Derivative Emitter | TCTA/TPBi | Not Specified | 0.99 | Not Specified | (0.16, 0.14) |

Data sourced from representative studies on phenanthroline-based OLEDs. nih.govnih.govnih.gov

Supramolecular Assemblies and Frameworks

The ability of this compound to participate in specific, directional non-covalent interactions makes it an excellent component for the construction of ordered supramolecular structures. These interactions, including metal-ligand coordination, hydrogen bonding, and halogen bonding, allow for the programmed self-assembly of molecules into complex architectures like metal-organic frameworks and other well-defined aggregates. nih.govnih.govoup.com

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov 1,10-phenanthroline and its derivatives are often used as ancillary ligands in the synthesis of MOFs, where they coordinate to the metal centers and influence the final structure and properties of the framework. bucea.edu.cnacs.org

Typically, the primary framework is built from metal ions bridged by multitopic carboxylate linkers. bucea.edu.cnmdpi.com The addition of a phenanthroline ligand during synthesis can cap coordination sites on the metal clusters, directing the topology of the resulting framework and modifying the properties of the pores. For instance, a series of MOFs have been synthesized hydrothermally using d-block metals, 3,3′,4,4′-biphenyltetracarboxylic acid (a carboxylate linker), and 1,10-phenanthroline. bucea.edu.cn In these structures, discrete [M(phen)₃]²⁺ cations are held within a 3D framework by hydrogen bonding and electrostatic interactions with the carboxylate anions. bucea.edu.cn

While the direct incorporation of this compound into a MOF structure is not widely reported, its derivatives, such as phenanthroline carboxylic acids synthesized from bromophenanthrolines, are designed specifically as linkers for functionalized MOFs. rsc.org

The bromine atom on the this compound ring introduces the possibility of forming halogen bonds, which are highly directional non-covalent interactions between an electrophilic region on the halogen atom (a σ-hole) and a nucleophile. nih.govsemanticscholar.orgmdpi.com This interaction provides a powerful tool for directing the self-assembly of molecules in the solid state.

Studies on co-crystals of various phenanthroline derivatives with perfluorinated iodobenzenes have demonstrated the formation of robust supramolecular assemblies driven by C–I···N halogen bonds. nih.gov For example, co-crystallization of 2-chloro-1,10-phenanthroline (B21708) with 1,4-diiodotetrafluorobenzene (B1199613) results in a structure where the nitrogen atoms of the phenanthroline act as halogen bond acceptors. nih.gov The bromine atom in this compound is also capable of acting as a halogen bond donor, potentially interacting with Lewis basic sites like nitrogen or oxygen atoms, or even π-systems of aromatic rings. oup.comsemanticscholar.org

In addition to halogen bonding, π-π stacking interactions between the planar phenanthroline rings are a significant driving force for self-assembly, leading to the formation of columnar or layered structures. nih.gov The interplay of these non-covalent forces—halogen bonding, hydrogen bonding, and π-π stacking—allows for the rational design of complex, multi-dimensional supramolecular architectures. nih.gov

Luminescent Materials and Probes

The rigid, aromatic structure of the 1,10-phenanthroline ligand makes it an excellent scaffold for creating luminescent materials, especially when coordinated to transition metal ions like ruthenium(II) and iridium(III). nih.govnih.govresearchgate.net These complexes often exhibit intense and long-lived phosphorescence from metal-to-ligand charge-transfer (MLCT) excited states. researchgate.net The 3-bromo substituent can be used to either tune the photophysical properties of the complex or to provide a reactive site for further functionalization.

Ruthenium(II) polypyridyl complexes are particularly well-studied for their applications as luminescent probes for biomolecules, such as DNA. nih.govoup.commdpi.com The phenanthroline ligand can intercalate into the DNA base stack, and this interaction can lead to a significant enhancement of the complex's luminescence—a "light-switch" effect. oup.com These probes can be designed to be selective for specific DNA structures, such as mismatched base pairs or G-quadruplexes. nih.govoup.com

Iridium(III) complexes containing phenanthroline ligands are also highly phosphorescent and are used in a variety of applications, from OLEDs to anion sensing. nih.govresearchgate.net The emission color and quantum yield of these complexes can be finely tuned by modifying the ligands. The introduction of different recognition motifs onto the phenanthroline backbone allows for the creation of chemosensors that signal the presence of a target analyte through a change in their luminescent properties. nih.govresearchgate.net For example, Ru(II) complexes with functionalized phenanthroline ligands have been developed for the selective sensing of anions like dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov

The table below summarizes the photophysical properties of representative luminescent metal complexes containing phenanthroline or related polypyridyl ligands.

| Complex Type | Ancillary Ligands | Absorption λₘₐₓ (nm) (MLCT) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Application |

|---|---|---|---|---|---|---|

| Ru(II) Polypyridyl | bpy, triazole pyridine (B92270) | 403, 445 | 590 | Not Specified | Not Specified | Anion Sensing |

| Ir(III) Pincer | tBuCz-m-CF₃ | Not Specified | 485 | 0.98 | 1.26 µs | Blue OLEDs |

| Ir(III) Alanine | dfppy | 320-550 | 509 | 0.48 | 1.64 µs | Cu(II) Sensing |

| Ru(II) PDI | ppy | 560 | 827 | 0.0001 | Not Specified | NIR Emission |

Data compiled from studies on Ru(II) and Ir(III) complexes for sensing and optoelectronics. nih.govnih.govnih.gov

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| 3,8-dibromo-1,10-phenanthroline | 3,8-dibromo-1,10-phenanthroline |

| 2-chloro-1,10-phenanthroline | 2-chloro-1,10-phenanthroline |

| 1,4-diiodotetrafluorobenzene | 1,4-diiodotetrafluorobenzene |

| Europium(III) | Europium(III) ion |

| Iridium(III) | Iridium(III) ion |

| Ruthenium(II) | Ruthenium(II) ion |

| Iron(II) | Iron(II) ion |

| Eu(TTA)₃(PiPhen) | Tris(2-thenoyltrifluoroacetonato)(5-Piperidine-1,10-phenanthroline)europium(III) |

| CBP | 4,4′-N,N′-dicarbazole-biphenyl |

| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |

| TPBi | 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) |

| bpy | 2,2′-bipyridine |

| dfppy | 2-(2,4-difluorophenyl)pyridine |

| ppy | 2-phenylpyridine |

| tBuCz-m-CF₃ | Tridentate carbene pincer ligand with 3,6-di(tert-butyl)-9H-carbazolyl and meta-CF₃ substituents |

Tunable Fluorophores and Fluorescent Probes

The strategic placement of a bromine atom at the 3-position of the 1,10-phenanthroline scaffold renders the compound, this compound, a versatile precursor for the synthesis of a variety of tunable fluorophores and fluorescent probes. The bromo-substituent serves as a convenient handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups, which can be tailored to modulate the photophysical properties of the resulting molecule and to confer selectivity towards specific analytes.

A notable example of this application is the development of water-soluble optical sensors for the detection of metal ions. In one such study, this compound was utilized as a key starting material in the synthesis of ruthenium(II) complexes designed for the sensing of copper(II) ions in aqueous media. mdpi.com The synthetic route involved the palladium-catalyzed amination of this compound with polyamines, followed by complexation with ruthenium. mdpi.com

The resulting ruthenium(II) complex, bearing a polyamine-substituted phenanthroline ligand, exhibited fluorescence in aqueous solutions. This intrinsic fluorescence could be selectively quenched by the presence of Cu(II) ions, establishing its function as an "ON-OFF" fluorescent probe. The probe demonstrated a limit of detection for Cu(II) that is below the action level for copper in drinking water as set by the US Environmental Protection Agency, highlighting its potential for environmental monitoring. mdpi.com

The following table summarizes the key aspects of this fluorescent probe derived from this compound:

| Feature | Description | Reference |

| Starting Material | This compound | mdpi.com |

| Synthetic Strategy | Palladium-catalyzed amination followed by ruthenium complexation | mdpi.com |

| Target Analyte | Copper(II) ions (Cu²⁺) | mdpi.com |

| Sensing Mechanism | Fluorescence quenching ("ON-OFF") | mdpi.com |

| Medium | Aqueous | mdpi.com |

| Limit of Detection | 9 µM (spectrophotometry), 6 µM (fluorescence) | mdpi.com |

Luminescence in Lanthanide Complexes

The 1,10-phenanthroline framework is widely recognized for its efficacy as an "antenna" ligand in lanthanide complexes. By absorbing light and transferring the energy to the lanthanide ion, the organic ligand sensitizes the metal's characteristic, sharp emission bands. The substitution on the phenanthroline ring can significantly influence the energy transfer efficiency and, consequently, the luminescence properties of the resulting lanthanide complex.

While extensive research has been conducted on various substituted 1,10-phenanthroline ligands in lanthanide complexes, specific studies detailing the impact of a bromo-substituent at the 3-position are less prevalent in the scientific literature. However, the general principles of lanthanide sensitization by phenanthroline derivatives provide a strong basis for understanding the potential role of this compound in this context.

The introduction of a halogen atom, such as bromine, can affect the electronic properties of the phenanthroline ligand through inductive and resonance effects. This, in turn, can modulate the energy levels of the ligand's singlet and triplet excited states, which are crucial for efficient energy transfer to the emissive 4f orbitals of the lanthanide ion. For instance, in europium(III) and terbium(III) complexes, the triplet state energy of the ligand must be appropriately positioned above the emissive excited state of the metal ion (⁵D₀ for Eu³⁺ and ⁵D₄ for Tb³⁺) to facilitate effective energy transfer and minimize back energy transfer.

Furthermore, the bromine atom in this compound can serve as a site for further functionalization. This would allow for the covalent attachment of other chromophores or moieties that can enhance the antenna effect or introduce other functionalities to the lanthanide complex.

Bioimaging Applications

The development of luminescent probes for bioimaging is a rapidly advancing field, and transition metal complexes, particularly those of ruthenium(II), are of significant interest due to their favorable photophysical properties, including high quantum yields, long emission lifetimes, and photostability. The ligands play a crucial role in tuning these properties and in mediating the interaction of the complex with biological systems.

The use of this compound as a precursor for bioimaging agents has been demonstrated in the synthesis of ruthenium(II)-based fluorescent probes. The bromine atom allows for the introduction of functionalities that can enhance cellular uptake or target specific cellular compartments.

In the context of the aforementioned copper(II) sensor, the polyamine chain introduced via substitution of the bromine atom on the phenanthroline ring not only provides a binding site for the target ion but also enhances the water solubility of the ruthenium complex, a critical factor for biological applications. mdpi.com While the primary application demonstrated was in environmental sensing, the principles of its design are transferable to bioimaging. For instance, similar ruthenium(II) complexes with modified phenanthroline ligands have been successfully employed for cellular imaging. researchgate.net The ability to detect changes in the intracellular concentration of metal ions like copper, which play vital roles in cellular processes, is of great interest in understanding cellular physiology and disease.

Further research could explore the derivatization of this compound with targeting moieties, such as peptides or small molecules, to direct the resulting metal complexes to specific organelles or cell types for more targeted bioimaging applications.

Biological Activities and Pharmaceutical Potential

Antimicrobial and Antifungal Properties of Metal Complexes

Metal complexes incorporating 1,10-phenanthroline (B135089) (phen) and its derivatives are recognized for their potential as alternatives to traditional antibiotics, particularly in the face of rising antimicrobial resistance. nih.govnih.gov The coordination of metal ions with the hydrophobic, N,N'-donor phen ligand can enhance the compound's bioavailability by improving its ability to permeate cell membranes. nih.gov This often leads to a significant increase in antimicrobial activity compared to the uncoordinated metal ions or the free ligand. nih.gov Research has demonstrated that transition metal complexes with phen or its derivatives exhibit promising therapeutic capabilities against a range of microorganisms, including bacteria and fungi. mdpi.com

Impact of Metal Chelation on Biological Potency

The chelation of a metal ion by 1,10-phenanthroline is a critical factor in determining the biological potency of the resulting complex. The process of chelation can profoundly alter the physicochemical properties of the compound, such as its stability, solubility, and lipophilicity, which in turn affects its biological activity. mdpi.com For example, the formation of a metal complex can lead to a more effective agent that is more readily transported into bacterial cells. nih.gov The kinetic reactivity of the metal chelate is also a crucial determinant of the biological response. Studies on transition metal chelates of 1,10-phenanthroline have shown that profound differences in biological effects can be observed between labile and inert chelates, sometimes differing only by a single electron in the 3d shell of the metal. nih.gov Furthermore, the crystal structure of a metalloproteinase treated with 1,10-phenanthroline revealed that for chelation to occur, the target metal ion must be exposed on the protein's surface without steric hindrance from surrounding amino acids. nih.gov

Anticancer Activity and Cytotoxicity Studies

The planar structure of the 1,10-phenanthroline ligand makes it an ideal candidate for intercalation with DNA, a mechanism that is often exploited in the design of anticancer drugs. mdpi.com Its derivatives and their metal complexes have been a focus of research for developing new chemotherapeutic agents. nih.gov

Di(m-substitutedbenzyl)(dibromo)(1,10-phenanthroline)tin(IV) Complexes

Research into organotin(IV) complexes has demonstrated their potential as anticancer agents. Specifically, Di(m-bromobenzyl)(dibromo)(1,10-phenanthroline)tin(IV) and Di(m-chlorobenzyl)(dibromo)(1,10-phenanthroline)tin(IV) have been synthesized and characterized. scholarsresearchlibrary.com Spectroscopic studies confirmed a distorted octahedral geometry for these complexes. scholarsresearchlibrary.com Crucially, when evaluated for their anticancer activity, these new complexes showed enhanced efficacy when compared to the widely used chemotherapy drug, cisplatin. scholarsresearchlibrary.com

Below is a table summarizing the key features of these tin(IV) complexes.

| Compound Name | Metal Center | Geometry | Key Finding |

| Di(m-bromobenzyl)(dibromo)(1,10-phenanthroline)tin(IV) | Tin (Sn) | Distorted Octahedral | Shows better anticancer activity than cisplatin. scholarsresearchlibrary.com |

| Di(m-chlorobenzyl)(dibromo)(1,10-phenanthroline)tin(IV) | Tin (Sn) | Distorted Octahedral | Shows better anticancer activity than cisplatin. scholarsresearchlibrary.com |

Potential for Inorganic Drug Design

The ability of 1,10-phenanthroline to facilitate DNA scission through free radical mechanisms makes it a valuable template for inorganic drug design. scholarsresearchlibrary.comchim.it Tin(IV) complexes that incorporate the 1,10-phenanthroline ligand are specifically explored for this purpose. scholarsresearchlibrary.com The development of metal-based drugs is seen as a promising strategy to enhance the pharmacological actions of organic ligands. mdpi.com By modifying the metal center, its oxidation state, and the auxiliary ligands, chemists can create a diverse library of metal-phenanthroline complexes. This diversity allows for the targeting of different biochemical pathways, potentially leading to drugs with improved selectivity, lower toxicity, and novel mechanisms of action to overcome the limitations of existing therapies. nih.gov Ruthenium-based complexes, for example, are being investigated as alternatives to traditional platinum-containing drugs due to fewer side effects. rsc.org

Interactions with Biological Systems

The interaction of 1,10-phenanthroline and its metal complexes with biological macromolecules and cellular systems is fundamental to their therapeutic effects. The planar structure of phenanthroline allows it to intercalate with the base pairs of DNA. tandfonline.com This interaction is a primary mode of action for many of its anticancer and antimicrobial activities.

Studies on rhenium(I) tricarbonyl complexes of phenanthroline derivatives have provided insights into their cellular localization and mechanisms. Cell fractioning experiments followed by ICP-MS analysis revealed that different complexes can accumulate in specific organelles. For instance, one complex was found to accumulate mostly in the mitochondria, while another localized primarily in the nucleus. nih.govacs.org Despite their different localizations, these complexes were found to induce cell death through pathways other than apoptosis, such as paraptosis. nih.gov

Furthermore, the interaction of these complexes with proteins is also a significant factor. The binding of phenanthroline complexes to serum albumin, such as Bovine Serum Albumin (BSA), has been studied to understand how these compounds might be transported in the bloodstream. mdpi.comnih.gov Such studies show that these complexes can bind to BSA, suggesting they can be carried by the protein in biological systems. mdpi.comnih.gov

Chelating Agent for Transition Metal Ions in Biological Samples

The arrangement of the two nitrogen atoms in the 1,10-phenanthroline scaffold provides an ideal geometry for coordinating with transition metal ions. This chelating ability is central to many of its biological effects and applications. The formation of stable complexes with metal ions is a key characteristic of 1,10-phenanthroline and its derivatives.

While specific studies focusing exclusively on 3-Bromo-1,10-phenanthroline as a chelating agent in biological samples are limited, the broader class of phenanthroline compounds is known to interact with and sequester metal ions that are crucial for various biological processes. For instance, iron is a vital component of many enzymes and proteins, and its chelation can significantly impact cellular functions. Research has demonstrated the synthesis of iron(II) complexes with this compound, such as the iron(II) tris(this compound) complex. researchgate.net Although the primary application explored in this particular study was electropolymerization, the successful synthesis of such a complex underscores the compound's strong affinity for iron(II) ions. researchgate.net This inherent chelating ability suggests its potential for modulating the activity of metalloenzymes or influencing cellular processes dependent on metal ion homeostasis.

The general mechanism of action for phenanthroline-based chelators in biological systems often involves the disruption of metal-dependent enzymatic activities or the generation of reactive oxygen species when complexed with certain transition metals like copper. These activities form the basis for their investigation in various therapeutic areas.

Fluorescent Probe for Detection and Quantification of Metal Ions in Biological Samples

The rigid, planar structure of the 1,10-phenanthroline ring system imparts favorable photophysical properties, making it a suitable scaffold for the development of fluorescent sensors. The coordination of metal ions to the phenanthroline moiety can significantly alter its fluorescence characteristics, a phenomenon that is harnessed for the detection and quantification of these ions.

Derivatives of 1,10-phenanthroline are frequently employed in the design of fluorescent probes due to their ability to signal the presence of specific metal ions through changes in fluorescence intensity or wavelength. While detailed research on this compound as a standalone fluorescent probe for biological samples is not extensively documented in the available literature, the principles of its parent compound and other derivatives are well-established. The coordination of a metal ion to the phenanthroline ligand can lead to fluorescence quenching or enhancement, providing a measurable signal.

The development of fluorescent probes is a dynamic area of research, with ongoing efforts to create sensors with high selectivity, sensitivity, and biocompatibility for imaging metal ions in living cells and tissues. The functionalization of the 1,10-phenanthroline core, as seen with the bromo-substitution, is a key strategy in tuning the photophysical and metal-binding properties of these probes.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Bromo-1,10-phenanthroline, offering a detailed view of its geometry and electronic landscape.

Molecular Geometry Optimization

Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These studies predict bond lengths, bond angles, and dihedral angles that minimize the molecule's energy.

While specific DFT studies on the isolated this compound ligand are not extensively documented in publicly available literature, crystallographic data from its metal complexes, such as iron(II) tris(this compound), provide experimental geometric parameters. In the crystal structure of its iron(II) complex, the this compound ligand coordinates to the metal center, exhibiting a distorted octahedral geometry. researchgate.net The bond distances and angles within the phenanthroline core are influenced by this coordination. researchgate.net Computational models of related substituted phenanthroline complexes have shown that DFT calculations can accurately predict these geometric parameters. nih.gov

Table 1: Selected Crystallographic Data for the Iron(II) Tris(this compound) Complex researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 19.654(4) |

| b (Å) | 11.727(2) |

| c (Å) | 18.093(4) |

| β (°) | 95.905(5) |

This data pertains to the complex and not the free ligand.

Electronic Structure Analysis

The electronic structure of this compound, particularly the distribution of electrons and the energies of molecular orbitals, dictates its reactivity and spectroscopic properties. The bromine substituent, being an electron-withdrawing group, is expected to influence the electron density of the phenanthroline ring system.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful tools to explore the interactions of this compound with biological macromolecules and to simulate the formation of its complexes.

Ligand-Protein Interactions

The study of interactions between small molecules and proteins is crucial for drug discovery. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For phenanthroline derivatives, their ability to chelate metal ions is a key feature in their interaction with metalloproteins.

While specific docking studies featuring this compound are limited, research on similar phenanthroline-based metal complexes has shown interactions with proteins like bovine serum albumin (BSA). nih.govmdpi.com These studies suggest that the planar aromatic structure of the phenanthroline ligand can participate in hydrophobic and van der Waals interactions with amino acid residues in the protein's binding pocket. mdpi.com Molecular docking of an erbium(III) complex containing 1,10-phenanthroline (B135089) with BSA indicated moderate binding, suggesting the potential for transport by proteins. nih.gov

Table 2: Illustrative Binding Parameters for a Phenanthroline-based Erbium(III) Complex with BSA nih.gov

| Parameter | Value |

|---|---|

| Binding Constant (K) at 298 K (M⁻¹) | 1.23 x 10⁴ |

| Number of Binding Sites (n) | ~1 |

| ΔG° (kJ mol⁻¹) | -23.33 |

| ΔH° (kJ mol⁻¹) | -46.77 |

This data is for a related phenanthroline complex and serves as an illustrative example of the types of interactions that could be studied for this compound.

Simulation of Complex Formation and Reactivity

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound forms complexes with metal ions and how these complexes behave in a solvent environment over time. These simulations can reveal details about the conformational changes and energetic profiles of the complexation process.

Computational studies have been performed on the formation and reactivity of various metal complexes with 1,10-phenanthroline and its derivatives. researcher.life For example, computational modeling of an iron(III) complex with 1,10-phenanthroline has been used to understand its stability and intermolecular interactions. researcher.life MD simulations are instrumental in studying the stability of protein-ligand complexes and can elucidate the role of solvent molecules in the binding process. mdpi.comnih.govnih.gov Although specific MD simulations for the complex formation of this compound are not found in the reviewed literature, the established methodologies are applicable to investigate its coordination chemistry and the subsequent reactivity of its metal complexes.

Q & A

Q. How can 3-bromo-1,10-phenanthroline be synthesized, and what analytical methods validate its purity and structure?

Answer: this compound is typically synthesized via nucleophilic substitution reactions. For example, amination reactions with benzylamine under palladium catalysis yield derivatives (Table 1 in ). Key steps include:

- Reaction conditions : Benzylamine (1.5 equiv), Pd(OAc)₂ catalyst, 80°C, 24 hours in DMF.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

- Characterization : Use ¹H/¹³C NMR to confirm bromine substitution at the 3-position, HRMS for molecular weight verification, and HPLC (>98% purity) for quantitative analysis .

Q. What safety precautions are critical when handling this compound?

Answer: Safety data ( ) classify the compound as H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation). Required precautions:

Q. What are the standard protocols for purifying this compound?

Answer: Purification methods depend on the synthesis route:

- Solvent recrystallization : Use ethanol/water mixtures to remove unreacted precursors.

- Column chromatography : Silica gel with gradient elution (e.g., hexane to ethyl acetate) resolves brominated byproducts (e.g., 3,8-dibromo derivatives).

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases ensure high purity (>99%) for spectroscopic studies .

Advanced Research Questions

Q. How can this compound be utilized in designing ruthenium-based sensors for Cu(II) detection?

Answer: The bromine substituent enhances ligand rigidity, improving metal coordination. A ruthenium(II) complex (e.g., [Ru(bpy)₂(3-Br-phen)]²⁺) exhibits strong luminescence quenching upon Cu(II) binding. Key steps:

- Synthesis : React this compound with [Ru(bpy)₂Cl₂] under reflux in ethanol.

- Detection mechanism : Photoinduced electron transfer (PET) between Ru(II) and Cu(II) reduces emission intensity.

- Sensitivity : Limit of detection (LOD) as low as 10 nM in aqueous solutions, validated via fluorescence titration and cyclic voltammetry .

Q. What role does this compound play in enhancing catalytic activity in cross-coupling reactions?

Answer: The bromine atom serves as a leaving group , enabling Suzuki-Miyaura couplings. For example:

- Reaction design : React this compound with arylboronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1).

- Optimization : Vary temperature (60–100°C) and ligand/Pd ratios to maximize yield (typically 70–90%).

- Data contradiction : Lower yields (<50%) at high temperatures may arise from Pd aggregation; TEM analysis confirms nanoparticle formation .

Q. How do structural modifications of this compound influence its photophysical properties in OLEDs?

Answer: Bromine substitution at the 3-position increases electron-withdrawing effects , red-shifting emission wavelengths. Comparative studies show:

- Emission spectra : 3-Bromo derivatives emit at 520–540 nm (green) vs. 480 nm for unsubstituted phenanthroline.

- Quantum yield : Improved from 0.15 to 0.35 when incorporated into iridium(III) complexes (e.g., Ir(ppy)₂(3-Br-phen)).

- Device performance : External quantum efficiency (EQE) of 12% in OLEDs, measured via electroluminescence spectroscopy .

Q. What experimental design strategies resolve contradictions in reaction yields for this compound derivatives?

Answer: Use statistical optimization (e.g., Box-Behnken design) to identify critical variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro